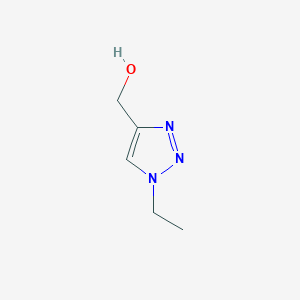

1-ethyl-1H-1,2,3-Triazole-4-methanol

Overview

Description

1-Ethyl-1H-1,2,3-Triazole-4-methanol is a chemical compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-Triazole-4-methanol can be synthesized through several methods, with the most common being the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction typically occurs under mild conditions, often in aqueous or organic solvents, and yields high purity products.

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. These methods utilize copper-on-charcoal as a heterogeneous catalyst, allowing for efficient and scalable production . The use of continuous flow reactors ensures consistent product quality and high yields, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-1,2,3-Triazole-4-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions[][3].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides (e.g., HCl, HBr) or amines (e.g., NH3) are employed under basic or acidic conditions[][3].

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Various triazole derivatives.

Substitution: Halogenated or aminated triazole compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that triazole derivatives, including 1-ethyl-1H-1,2,3-triazole-4-methanol, exhibit significant antimicrobial activity. Triazoles are known for their ability to inhibit the growth of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. A study highlighted the synthesis of various triazole derivatives that demonstrated potent activity against resistant strains of bacteria and fungi .

Bioisosteric Applications

The hydroxy-triazole moiety serves as a bioisostere for carboxylic acids in drug design. This modification can enhance the pharmacokinetic properties of compounds while maintaining their biological activity. The incorporation of triazoles into drug scaffolds has been shown to improve solubility and bioavailability .

Corrosion Inhibition

Corrosion Inhibitors for Metals

this compound has been investigated as a corrosion inhibitor for various metals and alloys. Studies have demonstrated that triazole derivatives can effectively protect steel and copper from corrosion in aggressive environments such as acidic media. The mechanism involves the adsorption of the triazole compound onto the metal surface, forming a protective layer that mitigates corrosion .

Performance Metrics

The efficiency of corrosion inhibition is often evaluated using electrochemical impedance spectroscopy (EIS). Research findings indicate that triazole derivatives can achieve high inhibition efficiencies (IEs), often exceeding 90% under optimal conditions . The following table summarizes some key findings related to corrosion inhibition:

| Compound | Metal Type | Inhibition Efficiency (%) | Environment |

|---|---|---|---|

| This compound | API 5L X52 steel | 96.1 | 1 M HCl |

| 4-Methyltriazole Derivative | Copper | 85 | Acidic Solution |

| 4-Sulfamoylphenyl Triazole | Aluminum | 90 | Saline Solution |

Materials Science

Coordination Chemistry

In materials science, this compound is utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for synthesizing new materials with tailored properties. These metal-triazole complexes can exhibit unique electronic and magnetic characteristics suitable for applications in catalysis and sensor technology .

Additive Manufacturing

The compound has potential applications in additive manufacturing processes due to its chemical stability and compatibility with various substrates. Its incorporation into polymer matrices can enhance the mechanical properties of the resulting materials, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1-ethyl-1H-1,2,3-triazole-4-methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering enzyme activity . The triazole ring’s ability to mimic amide bonds allows it to interact with various biological molecules, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

- 1-Methyl-1H-1,2,3-Triazole-4-methanol

- 1-Phenyl-1H-1,2,3-Triazole-4-methanol

- 1-Propyl-1H-1,2,3-Triazole-4-methanol

Comparison: 1-Ethyl-1H-1,2,3-Triazole-4-methanol is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and propyl counterparts, the ethyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets and its solubility in various solvents .

Biological Activity

1-Ethyl-1H-1,2,3-triazole-4-methanol is a compound within the triazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

This compound is characterized by a five-membered ring containing three nitrogen atoms. Its structure allows for various chemical modifications that can enhance its biological properties. The compound can undergo several reactions:

- Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The triazole ring can be reduced to yield different derivatives.

- Substitution : The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions.

The precise mechanism of action for this compound is not fully elucidated; however, it is known to interact with specific molecular targets in biological systems. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering enzyme activity.

This compound has shown potential in stabilizing metal ions such as copper, enhancing catalytic effects in various reactions like the azide-acetylene cycloaddition.

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that triazole compounds can inhibit the growth of various pathogens. The biological evaluation of synthesized triazole derivatives revealed promising results against bacterial strains and fungi .

Anticancer Activity

In vitro studies have shown that certain triazole derivatives possess anticancer properties. For example, the cytotoxicity of synthesized triazoles was tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). Most tested compounds exhibited low cytotoxicity against normal cells while showing significant inhibition of tumor cell proliferation .

Data Table: Biological Activity Summary

| Activity Type | Tested Compounds | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Antimicrobial | Various Triazoles | >100 | Low toxicity against normal cells |

| Anticancer (MDA-MB-231) | 1-Ethyl-Triazole | 98.08 | Moderate effectiveness |

| Anticancer (PC3) | 1-Ethyl-Triazole | >100 | Low cytotoxicity |

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial activity of synthesized triazole derivatives against common bacterial strains. The results indicated that compounds derived from this compound exhibited significant inhibition zones compared to control groups, highlighting their potential as effective antimicrobial agents .

Case Study 2: Cytotoxicity Testing

In another study focusing on anticancer properties, triazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results showed that while some compounds had IC50 values below 100 µM against cancer cells, they remained non-toxic to normal cell lines, suggesting a favorable therapeutic index for further development .

Properties

IUPAC Name |

(1-ethyltriazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-8-3-5(4-9)6-7-8/h3,9H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWWLNDIWCIGBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77177-22-1 | |

| Record name | (1-ethyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.